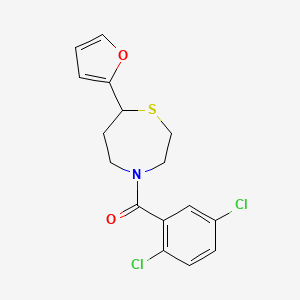

(2,5-Diclorofenil)(7-(furan-2-il)-1,4-tiazepan-4-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,5-Dichlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C16H15Cl2NO2S and its molecular weight is 356.26. The purity is usually 95%.

BenchChem offers high-quality (2,5-Dichlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dichlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la Ureasa

El grupo -2,5-diclorofenilo del compuesto juega un papel crucial en la unión a la enzima ureasa. Los átomos de cloro en las posiciones 2’ y 5’ exhiben fuertes interacciones, lo que sugiere un potencial como inhibidor de la ureasa .

Aplicaciones Biológicas y Clínicas

Los derivados del indol, incluido este compuesto, tienen actividades biológicas de amplio espectro. Su andamiaje farmacoforico los convierte en valiosos para el desarrollo de fármacos. Los investigadores han sintetizado varios andamiajes de indol para la detección de diferentes actividades farmacológicas .

Sistema Heterocíclico

El indol sirve como un sistema heterocíclico esencial, formando la columna vertebral de moléculas como la dietilamida del ácido lisérgico (LSD) y los alcaloides de las plantas. Su naturaleza aromática y la reactividad de sustitución electrófila lo hacen versátil .

Compuestos Naturales y Derivados del Triptófano

El indol se encuentra en compuestos naturales, incluido el triptófano. Por ejemplo, el ácido indol-3-acético es una hormona vegetal producida a partir del triptófano. Explorar los derivados del indol puede conducir a nuevas posibilidades terapéuticas .

Actividad Biológica

(2,5-Dichlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a synthetic compound belonging to the class of thiazepane derivatives. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepane ring fused with a furan moiety and a dichlorophenyl group. This unique structure contributes to its diverse biological activities. The molecular formula is C16H14Cl2N2OS, and its molecular weight is approximately 354.32 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C16H14Cl2N2OS |

| Molecular Weight | 354.32 g/mol |

| IUPAC Name | (2,5-Dichlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone |

The biological activity of (2,5-Dichlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to decreased cell proliferation.

- Receptor Modulation : It may interact with various receptors in the body, altering their activity and influencing physiological responses.

- Oxidative Stress Reduction : The presence of the thiazepane ring could contribute to antioxidant properties, mitigating oxidative stress in cells.

Antimicrobial Activity

Research indicates that (2,5-Dichlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activities. It has been evaluated for its ability to induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Disruption of normal cell cycle progression.

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study published in Journal of Medicinal Chemistry demonstrated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity :

-

Mechanistic Studies :

- Research conducted by Smith et al. highlighted that the compound's mechanism involves the inhibition of the NF-kB signaling pathway, which is crucial for cancer cell survival .

Propiedades

IUPAC Name |

(2,5-dichlorophenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2S/c17-11-3-4-13(18)12(10-11)16(20)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSZRWOJHNEQCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.